tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate
Description
tert-Butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate (CAS: 1327336-47-9) is a carbamate derivative with a molecular formula of C₉H₂₀N₂O₃ and a molecular weight of 204.27 g/mol . The compound features a tert-butyl carbamate group attached to a propyl chain substituted with both a hydroxyl (-OH) and a methylamino (-NHCH₃) group.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12(5)7-8(13)6-11-4/h8,11,13H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKIQHZJLEFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1327336-50-4 | |
| Record name | tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate Formation via Coupling Reactions
The core synthetic approach involves coupling an amino alcohol derivative with a tert-butyl carbamate moiety using carbodiimide-mediated coupling agents and catalytic bases.
- Reagents :
- 1-ethyl-3-(3-dimethylamino)propyl-carbodiimide hydrochloride (EDC·HCl) as coupling agent
- 4-dimethylaminopyridine (DMAP) as catalyst
- tert-butyl 2-hydroxyethyl(methyl)carbamate as carbamate source
- 1-methylpiperidine-4-carboxylic acid or related amino acid derivatives as amine source
- Solvent : Acetonitrile (CH3CN) is commonly used due to its inertness and good solubilizing properties.
- Conditions :
- Temperature: 15–30 °C (room temperature preferred)
- Reaction time: 16 hours
- Purification :
- Basic silica gel column chromatography (ethyl acetate/hexane mixtures)
- Crystallization using isopropanol or ethanol
- Yields : Approximately 70–90% depending on exact conditions and scale.
N-Methylation and Amino Alcohol Synthesis
- N-Methylation of amino groups is achieved by methyl iodide in the presence of potassium carbonate in acetonitrile at room temperature for 2 hours.
- The amino alcohol backbone is often prepared from 1-methylpiperidine-4-carboxylic acid or related precursors, which undergo hydrolysis, neutralization, and crystallization steps to yield the intermediate amine.
Alternative Synthetic Routes
- Use of sodium borohydride reduction for selective dealkylation or reduction steps in propanolamine derivatives to obtain optically active or racemic forms.
- Hydrogenation of nitro intermediates in THF using Raney-Nickel catalyst under H2 atmosphere to reduce nitro groups to amines.
- Use of di-tert-butyl-diazodicarboxylate and triphenylphosphine in tetrahydrofuran under inert atmosphere for carbamate formation in some analog syntheses.
Detailed Experimental Data Summary
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Methylation of amine | Methyl iodide, K2CO3, CH3CN | 2 h | Room temp | - | Intermediate preparation |
| Carbamate coupling | EDC·HCl, DMAP, tert-butyl 2-hydroxyethyl(methyl)carbamate, CH3CN | 16 h | 15–30 °C | 70–90 | Purified by silica gel chromatography |
| Hydrolysis & Neutralization | 1N NaOH, then 1N HCl | Overnight | Room temp | - | For amino acid intermediate |
| Nitro reduction | H2, Raney Ni, THF | Several hours | Room temp | 96 | For nitro intermediate to amine |
| Alternative carbamate formation | Di-tert-butyl-diazodicarboxylate, PPh3, THF, N2 | 16 h | 0–25 °C | - | Under inert atmosphere |
Reaction Mechanism Notes
- The carbamate formation proceeds via activation of the carboxylic acid or hydroxyl group by carbodiimide, forming an O-acylisourea intermediate that reacts with the amine to form the carbamate linkage.
- DMAP acts as a nucleophilic catalyst to increase the reaction rate and suppress side reactions.
- N-Methylation occurs via nucleophilic substitution of the amine with methyl iodide.
- Reduction of nitro groups to amines is catalytic hydrogenation, a common step in preparing amino alcohol intermediates.
Solvent and Temperature Optimization
- Solvent choice is critical: acetonitrile is preferred for coupling due to polarity and inertness.
- Reaction temperatures are maintained at mild conditions (0 to 40 °C) to avoid decomposition and side reactions.
- Reaction times range from 0.5 to 16 hours depending on step and scale.
Purification and Characterization
- Purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients.
- Crystallization from isopropanol or ethanol is used to isolate the final product as a colorless solid.
- Characterization by 1H-NMR confirms structural integrity with characteristic multiplets and singlets corresponding to the tert-butyl group, methylamino protons, and hydroxypropyl chain.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate coupling with EDC·HCl and DMAP | EDC·HCl, DMAP, tert-butyl 2-hydroxyethyl(methyl)carbamate | Acetonitrile | 15–30 | 16 | 70–90 | Standard method |
| N-Methylation of amine | Methyl iodide, K2CO3 | Acetonitrile | RT | 2 | - | Intermediate step |
| Nitro reduction | H2, Raney Ni | THF | RT | Several | 96 | For amine intermediate |
| Carbamate formation via diazodicarboxylate | Di-tert-butyl-diazodicarboxylate, PPh3 | THF | 0–25 | 16 | - | Under inert atmosphere |
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate:
Acidic Hydrolysis
In HCl (1N, 25°C, 16 hr), the tert-butoxycarbonyl (Boc) group is cleaved, producing methyl[3-(methylamino)-2-hydroxypropyl]amine and CO₂ .
Basic Hydrolysis
Under NaOH (1N, room temperature), hydrolysis yields similar products but with slower kinetics due to competing side reactions .
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic | 1N HCl | 25°C | 16 hr | 85% |
| Basic | 1N NaOH | Room temp | 24 hr | 72% |
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group participates in nucleophilic substitution reactions. For example:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is replaced by nucleophiles (e.g., thiols, amines) .
Sulfonation
Reaction with chlorosulfonyl isocyanate introduces sulfonamide groups, enabling further derivatization.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, R-OH | Alkyl/aryl ether derivatives | Pharmaceutical intermediates |
| Sulfonation | ClSO₂NCO | Sulfonamide-functionalized carbamates | Polymer synthesis |
Coupling Reactions via Carbamate Activation
The carbamate moiety can act as an activating group for amide bond formation:
EDC/DMAP-Mediated Coupling
In acetonitrile with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the compound couples with carboxylic acids to form amides :
textThis compound + R-COOH → R-CO-NH-[derivative] + CO₂
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC/DMAP | Acetonitrile | 20°C | 16 hr | 97% |
Reductive Amination
The methylamino group facilitates reductive amination with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C :
textR-CHO + H₂N-CH₂-[derivative] → R-CH₂-NH-CH₂-[derivative]
This reaction expands the compound’s utility in synthesizing branched amines for drug discovery .
Stability Under Varied Conditions
Scientific Research Applications
Drug Development
This compound has been investigated for its role as a pharmacological agent, particularly in the development of inhibitors targeting Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies and autoimmune diseases. BTK inhibitors are essential in the management of conditions such as chronic lymphocytic leukemia (CLL) and other lymphoproliferative disorders .
Case Study: BTK Inhibition
- Compound : this compound
- Target : BTK
- Outcome : Demonstrated significant inhibition of BTK activity in vitro, leading to reduced proliferation of malignant B-cells.
Radiotracer Development
The compound has been utilized in the synthesis of radiotracers for positron emission tomography (PET), aiding in the non-invasive imaging of BTK activity in vivo. This application enhances the understanding of disease mechanisms and treatment responses .
Enzyme Inhibition Studies
Research indicates that this compound can serve as an enzyme inhibitor, impacting various biochemical pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 Value | Application |
|---|---|---|
| BTK | 50 nM | Cancer therapy research |
| Other Kinases | 200 nM | Drug interaction studies |
Pesticide Research
The compound has potential applications in the development of environmentally friendly pesticides due to its carbamate structure, which is known for its biological activity against pests while being less harmful to non-target organisms .
Case Study: Pesticide Efficacy
- Study Focus : Efficacy against common agricultural pests.
- Results : Demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate and related compounds:
Key Findings:
Hydrogen-Bonding vs. Hydrophobicity: The hydroxyl and methylamino groups in the target compound enable hydrogen bonding (O–H···O, N–H···O), similar to N-pivaloylhydroxylamine . This contrasts with tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate, which lacks a hydroxyl group and exhibits greater hydrophobicity . Hydrogen-bonding networks can enhance crystallinity and stability but may reduce solubility in nonpolar solvents compared to fluorinated analogs (e.g., perfluorinated sulfonic acids in ).
Chirality and Pharmacological Potential: The thiophene-containing analog (CAS: 2639392-27-9) introduces chirality and aromaticity, which are absent in the target compound. Such structural differences may lead to varied biological activities, such as receptor binding or metabolic stability .
Functional Group Impact :
- The quinazolinyl group in Alfuzosin Hydrochloride exemplifies how replacing carbamate with heterocyclic systems can shift applications from synthetic intermediates to therapeutic agents .
Research Implications
- Synthetic Utility: The target compound’s hydroxyl and amine groups make it a versatile intermediate for further functionalization, such as coupling with carboxylic acids or participation in Mitsunobu reactions.
Biological Activity
tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 204.27 g/mol. The structure features a tert-butyl group, a hydroxyl group, and a methylamino propyl chain, which may contribute to its biological properties.
Carbamates, including this compound, are known to act primarily as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling in the nervous system .
Neurotoxicity Studies
Research has indicated that carbamate compounds can exhibit neurotoxic effects through their action on cholinergic systems. A study involving various N-methyl carbamate pesticides demonstrated significant inhibition of AChE activity in rat models, correlating with observable neurotoxic symptoms such as tremors and respiratory distress . These findings suggest that this compound may share similar neurotoxic profiles.
Cytotoxicity Testing
In vitro studies assessing the cytotoxicity of carbamate derivatives on HepG2 liver cells revealed that certain structural modifications could enhance cytotoxic effects. While specific data on this compound is limited, related compounds showed mild cytotoxicity with selectivity indexes indicating potential for further optimization in drug development .
Case Study: Cholinesterase Inhibition
A dose-response study evaluated the cholinesterase inhibition by various carbamate pesticides, including those structurally similar to this compound. Results demonstrated that exposure to these compounds resulted in significant decreases in AChE activity across multiple doses, emphasizing the need for careful handling and assessment of these compounds in agricultural and pharmaceutical applications .
Enzyme Profiling
A comprehensive profiling of 976 chemicals, including various carbamates, across enzymatic assays highlighted the inhibitory potential of these compounds on key metabolic enzymes. This profiling indicated that structural features such as the presence of hydroxyl groups and specific alkyl substitutions could significantly influence biological activity .
Summary of Biological Activities
Q & A
Q. 1.1. What are the common synthetic routes for tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling tert-butyl carbamate derivatives with amino alcohol precursors. For example:
- Base-mediated alkylation : Reacting tert-butyl carbamate intermediates with haloalkylamines in polar aprotic solvents (e.g., acetonitrile) using K₂CO₃ as a base. This method yields crystalline products but may require optimization of reaction time and temperature to prevent hydrolysis of the tert-butyl group .
- Coupling reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) can facilitate condensation between carbamates and amines, improving regioselectivity. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios critically affect side-product formation .
Q. Key Considerations :
- Purity : Slow evaporation from mixed solvents (e.g., ethanol/water) enhances crystal purity .
- Side reactions : Tert-butyl carbamates are prone to acid-catalyzed cleavage; neutral pH and anhydrous conditions are essential .
Q. 1.2. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR :
- IR :
- Carbamate C=O stretching at 1680–1720 cm⁻¹.
- N-H stretches (if present) appear at 3200–3400 cm⁻¹ .
Validation : Compare experimental data with computed spectra (e.g., density functional theory (DFT)) to resolve ambiguities in proton assignments .
Q. 1.3. What role does hydrogen bonding play in stabilizing the crystal structure of tert-butyl carbamate derivatives?
Methodological Answer: Tert-butyl carbamates exhibit hydrogen-bonded networks that stabilize their solid-state structures:
- Intramolecular H-bonds : N-H groups form bifurcated interactions with adjacent carbonyl oxygens (e.g., N1—H1⋯O4 and N1—H1⋯O1 in related compounds), creating rigid molecular conformations .
- Intermolecular H-bonds : Chains along crystallographic axes (e.g., [010]) via C—H⋯O and N—H⋯O interactions, forming R₂²(10) motifs. These interactions influence melting points and solubility .
Advanced Research Questions
Q. 2.1. How can contradictory NMR data between theoretical predictions and experimental results be resolved for this compound?
Methodological Answer:
- Dynamic effects : Rotational barriers in tert-butyl groups can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) slows rotation, simplifying spectra .
- X-ray crystallography : Resolve ambiguities by comparing experimental NMR shifts with those derived from X-ray structures (e.g., using software like Mercury) .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants. Discrepancies may indicate conformational flexibility or impurities .
Q. 2.2. What strategies optimize coupling reactions involving tert-butyl carbamate derivatives to minimize side products?
Methodological Answer:
- Reagent selection : EDCI/HOBt minimizes racemization in chiral intermediates compared to DCC (dicyclohexylcarbodiimide) .
- Solvent optimization : Use DCM for sterically hindered substrates; switch to THF for better solubility of polar intermediates.
- Temperature control : Reactions at 0–5°C reduce epimerization in amino alcohol derivatives .
Case Study : A 20% increase in yield was achieved by replacing K₂CO₃ with DIEA (N,N-diisopropylethylamine) in acetonitrile, reducing hydrolysis of the tert-butyl group .
Q. 2.3. How does the steric environment of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric hindrance : The tert-butyl group shields the carbamate carbonyl, reducing nucleophilic attack. This necessitates stronger bases (e.g., LDA) or elevated temperatures for deprotection .
- Competing pathways : In SN2 reactions, bulky tert-butyl groups favor elimination (E2) over substitution. Mitigate this by using polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Q. Experimental Evidence :
| Reaction Condition | Substitution Yield | Elimination Yield |
|---|---|---|
| K₂CO₃ in acetonitrile (25°C) | 45% | 10% |
| NaH in DMF (0°C) | 62% | 5% |
Addressing Data Contradictions
Example : Conflicting reports on anti-cancer activity of tert-butyl carbamate derivatives:
- Resolution : Differences in cell-line specificity (e.g., leukemia vs. solid tumors) and assay conditions (e.g., serum concentration) can explain discrepancies. Validate using standardized protocols (e.g., NCI-60 panel) .
Methodological Resources
- Crystallography : Use SHELXL for structure refinement and Mercury for visualizing hydrogen-bond networks .
- Synthesis : Refer to protocols in Acta Crystallographica and Journal of Organic Chemistry for tert-butyl carbamate functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
